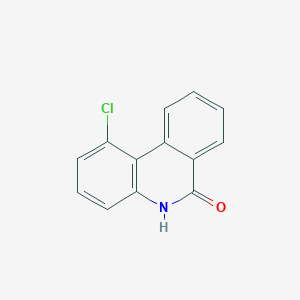

1-Chlorophenanthridin-6(5h)-one

Description

1-Chlorophenanthridin-6(5H)-one is a chlorinated derivative of the phenanthridinone scaffold, a heterocyclic aromatic compound featuring a fused bicyclic structure with a ketone group at position 4. Phenanthridinones are of significant interest in medicinal chemistry and materials science due to their biological activity (e.g., antitumor, antimicrobial properties) and synthetic versatility . The parent compound, phenanthridin-6(5H)-one (C₁₃H₉NO), has a molecular weight of 195.22 g/mol, a melting point of 290–292°C, and a density of ~1.23 g/cm³ . Chlorination at position 1 introduces a halogen substituent, which may alter electronic properties, solubility, and reactivity compared to the parent structure.

Propriétés

Numéro CAS |

27282-46-8 |

|---|---|

Formule moléculaire |

C13H8ClNO |

Poids moléculaire |

229.66 g/mol |

Nom IUPAC |

1-chloro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8ClNO/c14-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)15-11/h1-7H,(H,15,16) |

Clé InChI |

CAZOCLLPQMRDSV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(C=CC=C3Cl)NC2=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

*Estimated based on parent compound’s molecular weight + Cl (35.45 g/mol).

Key Observations

- Electronic Effects :

Chlorine at position 1 (proximal to the ketone) may increase the electron-deficient nature of the aromatic ring compared to substituents at distal positions (e.g., 8-chloro derivative). This could enhance electrophilic substitution reactivity or hydrogen-bonding capacity . - Solubility: Methyl groups (4,5-dimethyl derivative) likely improve hydrophobicity, whereas chlorine’s electronegativity may reduce solubility in non-polar solvents compared to the parent compound .

- Thermal Stability : The parent compound’s high melting point (290–292°C) suggests strong intermolecular interactions. Chlorination may further elevate this value due to increased polarity and packing efficiency .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-Chlorophenanthridin-6(5H)-one be accurately characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopic Techniques : Use H/C NMR to confirm the aromatic proton environment and chlorine substitution pattern. Compare experimental shifts with computed spectra (e.g., Density Functional Theory (DFT) predictions) .

- X-ray Crystallography : Obtain crystal data from the Cambridge Crystallographic Data Centre (CCDC) and analyze using visualization software (e.g., Mercury). Measure bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate structural integrity .

- Reproducibility : Cross-reference data with primary literature and ensure alignment with IUPAC naming conventions .

Q. What are the optimal laboratory-scale synthesis routes for 1-Chlorophenanthridin-6(5H)-one, considering reagent selection and reaction conditions?

- Methodological Answer :

- Chlorination Strategies : Explore electrophilic substitution on the phenanthridinone core using chlorinating agents (e.g., -chlorosuccinimide in DMF). Monitor reaction progress via TLC and optimize temperature/pH to minimize byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product. Confirm purity via HPLC (>95%) .

- Troubleshooting : Address low yields by adjusting stoichiometry or switching to microwave-assisted synthesis for faster kinetics .

Q. What safety protocols should be followed when handling 1-Chlorophenanthridin-6(5H)-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact; wash immediately with soap and water .

- Documentation : Maintain a lab notebook detailing handling procedures, MSDS references, and incident reports .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) be applied to predict the reactivity and electronic properties of 1-Chlorophenanthridin-6(5H)-one?

- Methodological Answer :

- Computational Workflow :

Optimize geometry using B3LYP/6-311+G(d,p) basis sets.

Calculate Fukui functions to identify nucleophilic/electrophilic sites.

Map electrostatic potential surfaces to visualize charge distribution .

- Validation : Compare computed IR/Raman spectra with experimental data to assess accuracy. Use crystallographic bond lengths as benchmarks .

- Applications : Predict regioselectivity in substitution reactions or ligand-protein binding affinities .

Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental observations in the biological activity of this compound?

- Methodological Answer :

- Hypothesis Testing :

Replicate experiments under controlled conditions (e.g., pH, temperature).

Validate assay protocols (e.g., antimicrobial disk diffusion vs. microdilution) .

- Data Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with independent techniques (e.g., SPR for binding studies vs. computational docking) .

- Literature Review : Compare results with structurally analogous compounds (e.g., 6-Chloro-5-nitropyridin-2(1H)-one) to identify trends .

Q. How do structural modifications at specific positions of the phenanthridinone core influence the compound's interaction with biological targets?

- Methodological Answer :

- SAR Studies :

Synthesize derivatives with substitutions at C-2 (e.g., nitro, amino groups).

Evaluate bioactivity (e.g., IC in cancer cell lines) and correlate with steric/electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.